1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
Description
1-Benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a benzhydryl group (diphenylmethyl) and a pyrazole-containing ethyl chain. Its structure combines aromatic bulkiness from the benzhydryl moiety with the heterocyclic properties of 3,5-dimethylpyrazole, which may influence pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-15-17(2)25(24-16)14-13-22-21(26)23-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15,20H,13-14H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNCKHUYHDZXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced through a nucleophilic substitution reaction, where a benzhydryl halide reacts with the pyrazole derivative.
Urea Formation: The final step involves the reaction of the benzhydryl-pyrazole intermediate with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl or pyrazole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Bulkiness : The benzhydryl group in the target compound introduces significant steric bulk compared to ethyl (9a) or dimethoxyphenyl (MK13) substituents. This may enhance binding to hydrophobic pockets in biological targets but reduce solubility .
- Pyrazole Substitution : The 3,5-dimethylpyrazole in the target compound differs from the 4-methylpyrazole in MK13. Methyl groups at the 3 and 5 positions could enhance metabolic stability by blocking oxidation .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Hypothetical Projections*)
Notes:
- *Experimental data for the target compound are absent in the evidence; values are inferred from structural analogs.
- The high LogP of the benzhydryl derivative suggests lipophilicity, which may improve blood-brain barrier penetration but require formulation optimization.
Challenges and Opportunities
- Synthetic Complexity : The benzhydryl group may complicate synthesis due to steric hindrance, contrasting with simpler alkyl/aryl substituents in 9a and MK13 .
- Biological Selectivity: Pyrazole substitution patterns (3,5-dimethyl vs. 4-methyl) could influence target selectivity. For example, 3,5-dimethylpyrazole derivatives show enhanced stability in cytochrome P450 assays compared to monosubstituted analogs .
Biological Activity
1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a benzhydryl group and a pyrazole moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 425.5 g/mol. The compound's structure can be depicted as follows:
| Attribute | Details |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 2034537-29-4 |
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings often exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens is currently under investigation, but its structural similarity to known antimicrobial agents suggests potential efficacy.
Anticancer Properties
Preliminary evaluations suggest that this compound may possess anticancer properties. A study involving various pyrazole derivatives demonstrated their ability to induce cytotoxic effects in cancer cell lines . The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study 1: Antimicrobial Evaluation
In a comparative study, several pyrazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that modifications in the side chains could enhance or diminish biological activity.
Case Study 2: Anticancer Screening
A group of researchers conducted an in vitro evaluation of various pyrazole-based compounds against different cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell growth, with IC50 values indicating potent activity . The specific role of the benzhydryl group in enhancing anticancer effects remains an area for further exploration.
Pharmacological Profiles
The pharmacological profile of this compound suggests multiple mechanisms of action:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Cell Cycle Disruption : Some studies indicate that pyrazole derivatives can interfere with cell cycle progression in cancer cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity is crucial for understanding how modifications can enhance efficacy. Research has indicated that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
